molecular formula C9H12F3NO4 B14075826 Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate

Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate

Cat. No.: B14075826
M. Wt: 255.19 g/mol
InChI Key: RFMWWZOJAQHAKW-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate is a chemical compound with the molecular formula C9H12F3NO4 and a molecular weight of 255.19 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a methoxy group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 3-methoxypropanoate with 4,4,4-trifluoro-3-oxobut-1-en-1-ylamine in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 3-methoxy-3-((4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino)propanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

methyl 3-methoxy-3-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoate

InChI

InChI=1S/C9H12F3NO4/c1-16-7(5-8(15)17-2)13-4-3-6(14)9(10,11)12/h3-4,7,13H,5H2,1-2H3

InChI Key

RFMWWZOJAQHAKW-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=O)OC)NC=CC(=O)C(F)(F)F

Origin of Product

United States

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